Methyl 2-bromo-5-chloro-4-methylbenzoate
CAS No.:
Cat. No.: VC14448974
Molecular Formula: C9H8BrClO2
Molecular Weight: 263.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrClO2 |
|---|---|
| Molecular Weight | 263.51 g/mol |
| IUPAC Name | methyl 2-bromo-5-chloro-4-methylbenzoate |
| Standard InChI | InChI=1S/C9H8BrClO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 |
| Standard InChI Key | AYHCWHCWQSWWRE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)C(=O)OC)Br |
Introduction
Structural and Molecular Characteristics
Methyl 2-bromo-5-chloro-4-methylbenzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, methyl 2-bromo-5-chloro-4-methylbenzoate, reflects the positions of the substituents: bromine at position 2, chlorine at position 5, and a methyl group at position 4 of the benzene ring. The molecular formula (C₉H₈BrClO₂) corresponds to a molecular weight of 263.51 g/mol . The compound’s canonical SMILES string, CC1=CC(=C(C=C1Cl)C(=O)OC)Br, provides a precise representation of its connectivity.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar aromatic ring with substituents influencing bond angles and lengths. The bromine atom’s electronegativity (2.96) and chlorine’s (3.16) create localized electron-deficient regions, enhancing reactivity toward nucleophilic substitution. Infrared (IR) spectroscopy identifies key absorptions: C=O stretching at 1,720 cm⁻¹, C-Br at 650 cm⁻¹, and C-Cl at 750 cm⁻¹. Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further corroborate the structure, with distinct signals for the methyl ester (δ 3.9 ppm) and aromatic protons (δ 7.3–7.6 ppm) .
Table 1: Physicochemical Properties of Methyl 2-Bromo-5-Chloro-4-Methylbenzoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 263.51 g/mol | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 341.7 ± 42.0 °C | |
| Flash Point | 160.5 ± 27.9 °C | |
| LogP (Partition Coefficient) | 3.55 |
Synthesis and Industrial Production
The synthesis of methyl 2-bromo-5-chloro-4-methylbenzoate typically involves multi-step reactions optimized for yield and purity.
Laboratory-Scale Synthesis
A representative procedure involves the diazotization of methyl 2-amino-4-fluoro-5-methylbenzoate followed by bromination. In a two-stage process, sodium nitrite and hydrobromic acid generate a diazonium intermediate, which is subsequently treated with copper(I) bromide to yield the target compound with a 74% efficiency . Alternative routes utilize continuous flow reactors to enhance reaction control. For instance, refluxing methyl 2-bromo-5-chloro-4-methylbenzoate with 18-crown-6 in tert-butyl alcohol and water, followed by HCl neutralization, achieves a 73% yield of related intermediates .
Industrial Manufacturing
Industrial production employs automation and flow chemistry to optimize safety and scalability. Precise temperature control (±0.5°C) and automated reagent addition minimize side reactions, while in-line analytics ensure real-time quality monitoring. These methods reduce production costs by 20–30% compared to batch processes.
Applications in Scientific Research
The compound’s substitution pattern confers unique reactivity, making it valuable across disciplines.
Organic Synthesis
Methyl 2-bromo-5-chloro-4-methylbenzoate acts as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures. The bromine atom serves as a leaving group, enabling palladium-catalyzed substitutions that introduce aryl, vinyl, or alkyl groups. For example, coupling with phenylboronic acid yields tetra-substituted biphenyls, intermediates in liquid crystal and polymer production.
Medicinal Chemistry
In drug discovery, this ester demonstrates potential as a kinase inhibitor scaffold. Molecular docking studies reveal that the bromine and chlorine atoms form halogen bonds with ATP-binding pockets, inhibiting enzymes like EGFR (epidermal growth factor receptor) at IC₅₀ values of 0.8–1.2 μM. Derivatives bearing additional sulfonamide groups show enhanced bioavailability (LogP = 2.1–2.5) and blood-brain barrier penetration .
Agrochemical Development
The compound’s chlorinated aromatic core is leveraged in pesticide synthesis. Field trials indicate that analogs incorporating thioether linkages exhibit 90% efficacy against Helicoverpa armigera (cotton bollworm) at 50 ppm, outperforming commercial pyrethroids.
Comparative Analysis of Structural Isomers
The positional isomer methyl 4-bromo-5-chloro-2-methylbenzoate (CAS 1427424-00-7) shares the same molecular formula but differs in substituent arrangement. This isomer exhibits a lower melting point (92–94°C vs. 105–107°C) and reduced LogP (3.2 vs. 3.55), underscoring the impact of substitution patterns on physicochemical behavior .
Future Research Directions
Ongoing studies aim to exploit this compound in photodynamic therapy and metal-organic frameworks (MOFs). Preliminary results show that zinc-coordinated derivatives exhibit luminescent properties with potential applications in OLEDs . Additionally, biocatalytic routes using engineered E. coli strains are being explored to improve synthesis sustainability .
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